molecular formula C7H4BrN3O2 B3107780 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1622993-12-7

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No. B3107780
CAS RN: 1622993-12-7
M. Wt: 242.03 g/mol
InChI Key: SCOMEELYLURYAL-UHFFFAOYSA-N
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Description

“2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyridines has been a topic of interest in recent years . Various methods have been reported for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Chemical Reactions Analysis

Triazolopyridines are known to undergo various chemical reactions. For instance, a common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .

Scientific Research Applications

Pyridylcarbene Formation and Stabilization

  • Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives, upon thermal decomposition, can form pyridylcarbene intermediates through nitrogen expulsion. This process leads to the stabilization and formation of various bromopyridine derivatives, contributing to synthetic chemistry research (Abarca, Ballesteros, & Blanco, 2006).

Synthesis and Diversification of Triazolopyrimidines

  • The compound is instrumental in the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines. These compounds, through oxidative cyclization and ring rearrangement, demonstrate potential as versatile synthetic intermediates for diversification, highlighting their significance in medicinal and pharmaceutical chemistry (Tang, Wang, Li, & Wang, 2014).

Ring Opening Reactions and Derivative Formation

  • The triazole ring in [1,2,4]triazolo[1,5-a]pyridines can be opened with various reagents, leading to the creation of diverse pyridine derivatives. This demonstrates the compound's utility in creating a range of chemically significant derivatives (Jones, Mouat, & Tonkinson, 1985).

Metal-Free Synthesis of Triazolopyridines

  • [1,2,4]Triazolo[1,5-a]pyridines can be synthesized through a metal-free oxidative N-N bond formation process. This method is noteworthy for its efficiency and high yield, contributing to environmentally friendly and sustainable chemistry practices (Zheng et al., 2014).

Development of Novel Heterocyclic Systems

  • The compound facilitates the creation of novel 1,2,4-triazolo[1,5-g][1,6]naphthyridines, a new ring system with potential applications in medicinal chemistry and drug discovery (Mekheimer et al., 2009).

Innovative Synthesis Methods

Herbicidal Applications

  • Certain derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit notable herbicidal activity, underscoring their potential use in agricultural science and plant ecosystem management (Moran, 2003).

properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-3-4(6(12)13)1-2-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMEELYLURYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203155
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622993-12-7
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622993-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 N sodium hydroxide aqueous solution (150 ml) was added to a methanol (150 ml) suspension of the methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (10 g) obtained in (Example 3.15) , and the obtained mixture was then stirred for 30 minutes. Thereafter, about half of the solvent was distilled away under reduced pressure, and the residue was then adjusted to pH 4 by addition of 3 N hydrochloric acid (50 ml). The precipitated solid was collected by filtration, and was then successively washed with water (50 ml) and methyl tert-butyl ether (20 ml). The obtained solid was subjected to azeotropy with toluene to obtain the title compound (9.0 g) in the form of a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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